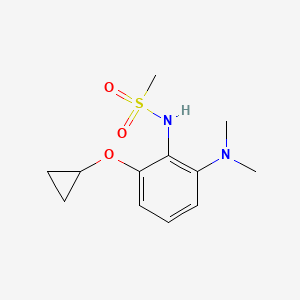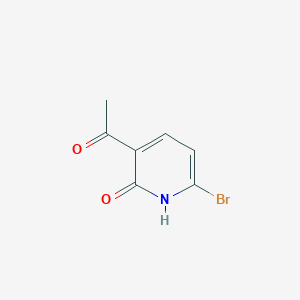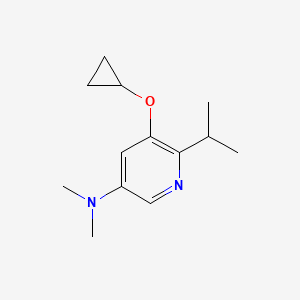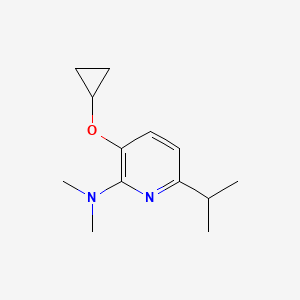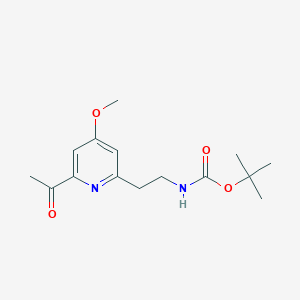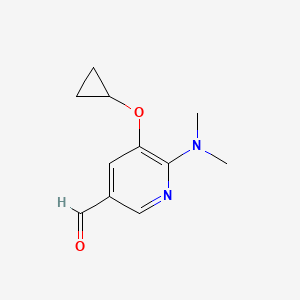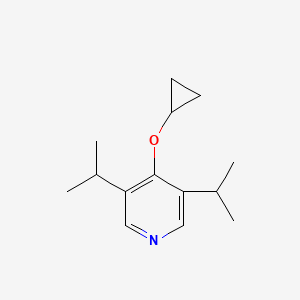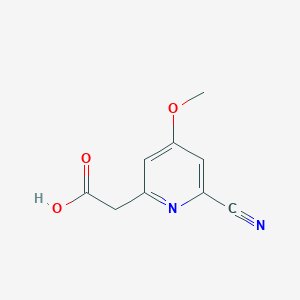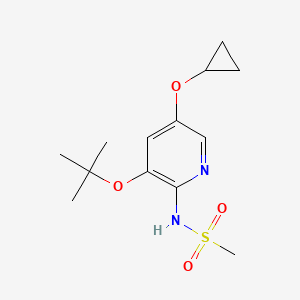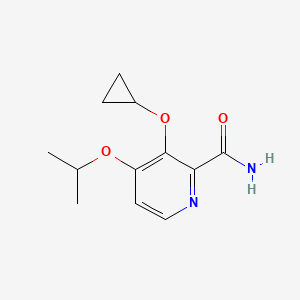
3-Cyclopropoxy-4-isopropoxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-isopropoxypicolinamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol It is a derivative of picolinamide, featuring cyclopropoxy and isopropoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-isopropoxypicolinamide typically involves the following steps:
Formation of the Picolinamide Core: The initial step involves the preparation of the picolinamide core through the reaction of picolinic acid with ammonia or an amine under suitable conditions.
Introduction of Cyclopropoxy and Isopropoxy Groups: The cyclopropoxy and isopropoxy groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the picolinamide core with cyclopropyl and isopropyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-isopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinamides with various functional groups.
Scientific Research Applications
3-Cyclopropoxy-4-isopropoxypicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-isopropoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-isopropylpicolinamide: Similar in structure but with an isopropyl group instead of an isopropoxy group.
3-Cyclopropoxy-4-methoxypicolinamide: Similar in structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
3-Cyclopropoxy-4-isopropoxypicolinamide is unique due to the presence of both cyclopropoxy and isopropoxy groups on the picolinamide core. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)16-9-5-6-14-10(12(13)15)11(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15) |
InChI Key |
KUTSPVBQQIADIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=NC=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


